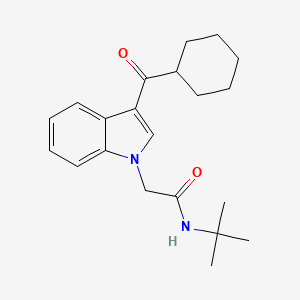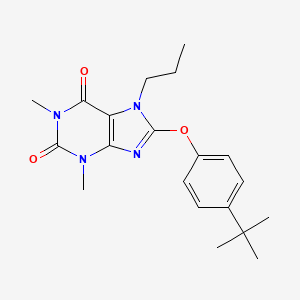![molecular formula C18H21NO5S2 B15026758 6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15026758.png)
6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic is a complex organic compound that features a thiazolidine ring, a benzylidene group, and a hexanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with a thiazolidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the benzylidene linkage .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-ethoxy-4-hydroxybenzaldehyde derivatives, while reduction of the benzylidene group can produce 3-ethoxy-4-hydroxybenzyl derivatives .
科学的研究の応用
6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
作用機序
The mechanism of action of 6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolidine ring and benzylidene group can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include oxidative stress response, inflammation, and cell proliferation .
類似化合物との比較
Similar Compounds
3-Cyclohexyl-5-(3-ethoxy-4-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one: Similar structure but with a cyclohexyl group instead of a hexanoic acid chain.
N1-(3,5-di-tert-butyl-4-hydroxy benzylidene)-N4-(substituted phenyl)-semicarbazones: Contains a benzylidene group and exhibits antioxidant activity.
Uniqueness
6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic is unique due to its combination of a thiazolidine ring, benzylidene group, and hexanoic acid chain, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C18H21NO5S2 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C18H21NO5S2/c1-2-24-14-10-12(7-8-13(14)20)11-15-17(23)19(18(25)26-15)9-5-3-4-6-16(21)22/h7-8,10-11,20H,2-6,9H2,1H3,(H,21,22)/b15-11- |
InChIキー |
ZIOOTNADEVWEKM-PTNGSMBKSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3'-acetyl-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B15026682.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide](/img/structure/B15026689.png)



![1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B15026732.png)
![(2E)-2-[(4-methylphenyl)sulfonyl]-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enenitrile](/img/structure/B15026740.png)
![(5Z)-3-ethyl-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B15026748.png)

![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B15026761.png)
![allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15026763.png)
![1-[3-(methylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one](/img/structure/B15026767.png)
![4-methyl-N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B15026773.png)
![3-[(Acetyloxy)methyl]-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15026774.png)
